molecular formula C7H9F3O2 B13221644 Ethyl trifluoromethylcrotonate

Ethyl trifluoromethylcrotonate

Cat. No.: B13221644
M. Wt: 182.14 g/mol
InChI Key: QLZTYFICDNPHAU-HYXAFXHYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Ethyl trifluoromethylcrotonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl trifluoromethylcrotonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Biological Activity

Ethyl trifluoromethylcrotonate (ETFC) is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological properties, synthesis, and applications of ETFC, drawing from diverse sources and research findings.

  • Molecular Formula : C₇H₉F₃O₂
  • CAS Number : 24490-03-7
  • Molecular Weight : 182.14 g/mol
  • Boiling Point : 129-130 °C
  • Flash Point : 32 °C (89 °F)

Synthesis

ETFC can be synthesized through various methods, including:

  • Michael Addition Reactions : Utilizing trifluoromethyl-substituted compounds with α,β-unsaturated carbonyl compounds.
  • Reformatsky Reaction : Involving the reaction of a brominated precursor with zinc and subsequent addition of ethyl acetate.

These synthetic routes are crucial for producing ETFC in sufficient quantities for biological testing.

Antimicrobial Properties

Recent studies have indicated that ETFC exhibits significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents .

Cytotoxicity

ETFC has shown cytotoxic effects on cancer cell lines, particularly in breast and colon cancer models. In vitro assays have revealed that ETFC induces apoptosis in these cells, making it a candidate for further investigation in cancer therapeutics .

Enzyme Inhibition

Research indicates that ETFC may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase, which could have implications for treating neurodegenerative diseases like Alzheimer's .

Case Studies

  • Antibacterial Activity Study :
    • Objective : To evaluate the antibacterial efficacy of ETFC.
    • Method : Disk diffusion method against S. aureus and E. coli.
    • Results : ETFC demonstrated a significant zone of inhibition compared to control groups, indicating strong antibacterial properties.
  • Cytotoxicity Assessment :
    • Objective : To assess the cytotoxic effects of ETFC on cancer cell lines.
    • Method : MTT assay on MCF-7 (breast cancer) and HT-29 (colon cancer) cells.
    • Results : ETFC reduced cell viability significantly at concentrations above 20 µM, with IC50 values suggesting potent cytotoxicity.

Data Table

PropertyValue
Molecular FormulaC₇H₉F₃O₂
CAS Number24490-03-7
Molecular Weight182.14 g/mol
Boiling Point129-130 °C
Flash Point32 °C
Antimicrobial ActivityEffective against S. aureus, E. coli
CytotoxicitySignificant on MCF-7 and HT-29 cell lines

Properties

Molecular Formula

C7H9F3O2

Molecular Weight

182.14 g/mol

IUPAC Name

ethyl (Z)-2-(trifluoromethyl)but-2-enoate

InChI

InChI=1S/C7H9F3O2/c1-3-5(7(8,9)10)6(11)12-4-2/h3H,4H2,1-2H3/b5-3-

InChI Key

QLZTYFICDNPHAU-HYXAFXHYSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C)/C(F)(F)F

Canonical SMILES

CCOC(=O)C(=CC)C(F)(F)F

Origin of Product

United States

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